molecular formula C8H6BrN3O3 B1613707 3-Bromo-6-methoxy-4-nitro-1H-indazole CAS No. 1000341-13-8

3-Bromo-6-methoxy-4-nitro-1H-indazole

Cat. No.: B1613707
CAS No.: 1000341-13-8
M. Wt: 272.06 g/mol
InChI Key: JZUQOALONVLPBI-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-4-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine, methoxy, and nitro groups in the compound’s structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-4-nitro-1H-indazole typically involves the following steps:

    Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS).

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 3-bromo-6-methoxy-4-nitrobenzaldehyde or 3-bromo-6-methoxy-4-nitrobenzoic acid.

    Reduction: Formation of 3-bromo-6-methoxy-4-amino-1H-indazole.

    Substitution: Formation of 3-azido-6-methoxy-4-nitro-1H-indazole or 3-thio-6-methoxy-4-nitro-1H-indazole.

Scientific Research Applications

Chemistry: 3-Bromo-6-methoxy-4-nitro-1H-indazole is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the nitro group suggests potential antimicrobial and anticancer activities, which are of significant interest in medicinal chemistry.

Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly as inhibitors of specific enzymes or receptors involved in disease pathways. This includes research into its use as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-4-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    3-Bromo-4-nitro-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Methoxy-4-nitro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties and applications.

    3-Bromo-6-methoxy-1H-indazole: Lacks the nitro group, which may reduce its potential as an antimicrobial or anticancer agent.

Uniqueness: 3-Bromo-6-methoxy-4-nitro-1H-indazole is unique due to the combination of bromine, methoxy, and nitro groups in its structure

Properties

IUPAC Name

3-bromo-6-methoxy-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUQOALONVLPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646934
Record name 3-Bromo-6-methoxy-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-13-8
Record name 3-Bromo-6-methoxy-4-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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